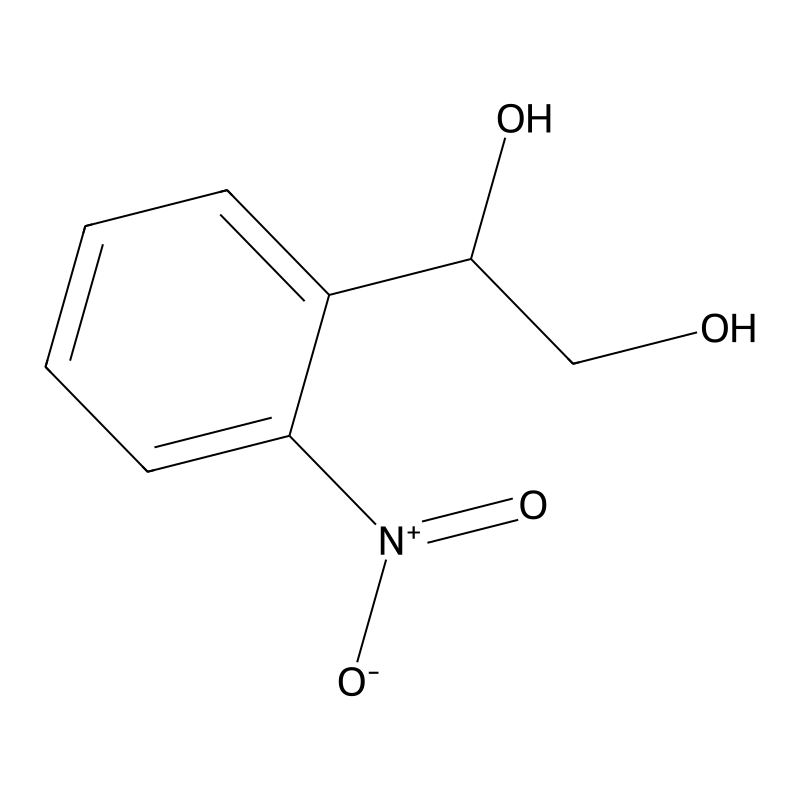

1-(2-Nitrophenyl)-1,2-ethanediol

Content Navigation

Acidic deprotection of protected carbonyls often degrades sensitive functional groups in APIs. 1-(2-Nitrophenyl)-1,2-ethanediol (CAS 51673-59-7) enables orthogonal, light-driven deprotection at neutral pH via ortho-nitrobenzyl photochemistry. • Synthesizes photocleavable acetals/ketals for acid-sensitive intermediates • Reversibly masks boronic acids for sequential cross-couplings • Builds light-degradable polymers and solid-phase linkers. Provides >98% purity with global stock for rapid procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

1-(2-Nitrophenyl)-1,2-ethanediol (CAS 51673-59-7) is a specialized vicinal diol primarily procured for the synthesis of photocleavable acetals, ketals, and boronate esters. By integrating the classic ortho-nitrobenzyl photochemistry with a reactive 1,2-diol moiety, this compound enables the reversible protection of carbonyls and boronic acids under neutral, reagent-free conditions. Upon irradiation with near-UV light (typically 350–365 nm), the ortho-nitro group undergoes an intramolecular hydrogen abstraction (Norrish type II reaction), leading to the clean release of the protected functional group. In industrial and advanced laboratory workflows, it is selected over standard aliphatic diols to introduce precise spatial and temporal control over deprotection steps, particularly in the synthesis of acid-sensitive active pharmaceutical ingredients (APIs), photoresponsive polymers, and solid-phase synthesis linkers[1].

Research Fit

Substituting 1-(2-Nitrophenyl)-1,2-ethanediol with standard diols like ethylene glycol or pinacol fundamentally alters the deprotection requirements, shifting the process from a mild, light-driven cleavage to one requiring harsh acidic hydrolysis or oxidative conditions. This generic substitution is unviable for substrates containing acid-sensitive functional groups (e.g., silyl ethers, sensitive glycosidic bonds) which would degrade under standard acetal deprotection protocols. Furthermore, attempting to substitute this compound with its positional isomers, such as 1-(4-nitrophenyl)-1,2-ethanediol, completely abolishes the photolability; the critical photoisomerization mechanism strictly requires the nitro group to be in the ortho position relative to the benzylic carbon to facilitate the necessary intramolecular proton transfer [1].

Substitution Risk

Ortho-Substitution for Photocleavage

The photolabile nature of the protecting group depends entirely on the spatial proximity of the nitro group to the benzylic proton. When evaluated for UV-triggered deprotection at 365 nm, acetals derived from 1-(2-Nitrophenyl)-1,2-ethanediol achieve >90% cleavage yield within standard irradiation windows. In stark contrast, the para-isomer, 1-(4-nitrophenyl)-1,2-ethanediol, yields 0% deprotection under identical conditions due to the geometric impossibility of the Norrish type II intramolecular hydrogen abstraction[1].

| Evidence Dimension | Photodeprotection yield at 365 nm (30 min) |

| Target Compound Data | >90% yield of free carbonyl |

| Comparator Or Baseline | 1-(4-Nitrophenyl)-1,2-ethanediol (0% yield) |

| Quantified Difference | >90% absolute difference in cleavage efficiency |

| Conditions | 365 nm UV irradiation, neutral solvent conditions |

Procurement must strictly specify the ortho-isomer, as meta or para analogs are completely non-functional for photocleavable applications.

Acid-Free Acetal Deprotection

Standard acetal protection using ethylene glycol requires significant acidic conditions (e.g., 1.0-2.0 M HCl, TFA, or pTSA) for deprotection, which frequently causes side reactions in complex, multi-functional molecules. Acetals formed from 1-(2-Nitrophenyl)-1,2-ethanediol bypass this requirement entirely, achieving full deprotection at neutral pH (0 M acid) utilizing only 365 nm photons. This orthogonal deprotection strategy preserves highly sensitive moieties, such as tert-butyl esters or silyl ethers, which exhibit significant degradation when exposed to the acidic environments required by generic diol protecting groups[1].

| Evidence Dimension | Acid concentration required for deprotection |

| Target Compound Data | 0 M (Neutral pH, light-activated) |

| Comparator Or Baseline | Ethylene glycol acetal (Typically 1.0 - 2.0 M strong acid) |

| Quantified Difference | Complete elimination of acidic reagents |

| Conditions | Ambient temperature, neutral solvent vs. standard acidic hydrolysis |

Enables the synthesis of highly complex, acid-sensitive pharmaceutical intermediates by providing a completely orthogonal, reagent-free deprotection pathway.

Boronate Ester Cleavage vs. Pinacol

Pinacol is the industry standard for protecting boronic acids, but pinacol boronates are highly stable and require harsh oxidative cleavage (e.g., NaIO4) or strong biphasic acid hydrolysis to liberate the free boronic acid. Boronate esters synthesized from 1-(2-Nitrophenyl)-1,2-ethanediol offer a highly processable alternative, allowing for rapid, quantitative release of the boronic acid upon brief UV irradiation. This allows chemists to mask a boronic acid during a primary cross-coupling event, and subsequently unmask it with light for a secondary coupling, without introducing oxidants that could damage electron-rich aromatic systems [1].

| Evidence Dimension | Deprotection trigger and conditions |

| Target Compound Data | 365 nm UV light, neutral, room temperature |

| Comparator Or Baseline | Pinacol boronate (NaIO4/NH4OAc oxidation or strong acid hydrolysis) |

| Quantified Difference | Shift from harsh chemical oxidation to mild photonic cleavage |

| Conditions | Boronate ester deprotection in multi-step synthesis |

Drastically simplifies multi-step Suzuki cross-coupling workflows by avoiding harsh deprotection reagents that compromise overall synthetic yield.

Baseline vs. Red-Shifted Photolability

While heavily substituted analogs like 4,5-dimethoxy-2-nitrophenyl glycol (DMNB-diol) offer a red-shifted absorption profile (~365-400 nm) for specialized in vivo biological applications, 1-(2-Nitrophenyl)-1,2-ethanediol provides the core photolabile functionality at a fraction of the procurement cost. It maintains excellent cleavage kinetics at standard industrial UVA wavelengths (350-365 nm), making it the preferred, economically viable choice for bulk material science applications, such as the formulation of photo-degradable hydrogels and industrial photoresists, where deep-tissue penetration is not required [1].

| Evidence Dimension | Optimal cleavage wavelength and bulk scalability |

| Target Compound Data | 350-365 nm (Standard UVA), high commercial availability |

| Comparator Or Baseline | 4,5-Dimethoxy-2-nitrophenyl glycol (365-400 nm, high-cost specialty precursor) |

| Quantified Difference | Equivalent photolability at standard UVA with significantly lower procurement barriers |

| Conditions | Bulk polymer cross-linking and photoresist formulation |

Ensures procurement teams do not over-spec and over-pay for red-shifted DMNB derivatives when standard UVA photolability is sufficient for the industrial application.

Orthogonal Protection in API Synthesis

1-(2-Nitrophenyl)-1,2-ethanediol is the optimal choice for masking aldehydes and ketones in multi-functional pharmaceutical intermediates where standard acidic deprotection would cause epimerization or cleavage of sensitive groups (e.g., silyl ethers, BOC groups). The ability to deprotect at neutral pH via UV light ensures high yields in late-stage synthetic steps [1].

Spatially Controlled Suzuki Couplings

By converting reactive boronic acids into photolabile boronate esters using this compound, chemists can prevent premature coupling reactions. The boronic acid can then be selectively unmasked using localized UV irradiation, enabling highly controlled, sequential cross-coupling in complex molecule construction without the use of harsh oxidants like sodium periodate [2].

Photodegradable Polymers & Hydrogels

In materials science, this diol acts as a critical building block for synthesizing light-responsive polyurethanes, polyesters, or ketal-crosslinked hydrogels. Upon exposure to standard 365 nm UVA light, the polymer network undergoes rapid, predictable degradation, making it highly valuable for industrial photoresists and controlled-release materials [3].

Solid-Phase Photocleavable Linkers

The compound is frequently procured to design photocleavable linkers for solid-phase peptide or oligonucleotide synthesis. It allows the final synthesized sequence to be cleaved from the resin matrix using light, avoiding the use of strong cleavage cocktails (like concentrated TFA or HF) that can damage delicate biomolecular structures [4].

Application Fit Matrix

References

- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- [2] Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

- [3] Zhao, H., et al. (2012). Photodegradable Polymeric Materials for Environmental and Biomedical Applications. Macromolecules, 45(4), 1723-1736.

- [4] Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.

XLogP3

Explore Compound Types